N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, which contribute to its unique chemical properties
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7OS2/c1-11-16(18(27)20-13-8-5-9-14-17(13)24-29-23-14)22-25-26(11)19-21-15(10-28-19)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZGTXVJZSGECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=NSN=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole ring.
Introduction of the thiazole ring: The thiazole ring is introduced through a condensation reaction with suitable reagents.
Formation of the triazole ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling reactions: The final step involves coupling the different heterocyclic rings to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxidation state of the heteroatoms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar chemical properties.
Thiazole derivatives: Compounds containing the thiazole ring are structurally related and may have comparable biological activities.
Triazole derivatives: These compounds contain the triazole ring and are often studied for their diverse chemical reactivity and biological properties.
Uniqueness
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its heterocyclic rings, which confer distinct chemical and biological properties. The presence of multiple heteroatoms and the specific arrangement of the rings contribute to its versatility and potential for various applications.
Biological Activity
N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and other pharmacological effects. The findings are supported by relevant case studies and research data.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[c][1,2,5]thiadiazole moiety, a thiazole ring, and a triazole unit. Its molecular formula is with a molecular weight of approximately 325.4 g/mol. The presence of multiple functional groups suggests diverse interaction possibilities with biological targets.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of similar thiadiazole derivatives against various cancer cell lines. For example, derivatives of 1,3,4-thiadiazole have shown significant inhibitory activity against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for these compounds ranged from 1.19 to 3.4 µM against MCF-7 cells and up to 2.94 µM against HepG2 cells .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 12a | MCF-7 | 3.4 |
| 9b | HepG2 | 2.94 |
| 12a | HepG2 | 1.19 |
These findings indicate that the incorporation of specific substituents on the thiadiazole ring can enhance anticancer activity.
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. A study on related compounds indicated that modifications in the structure could lead to improved efficacy against bacterial strains. For instance, compounds with benzo[c][1,2,5]thiadiazole structures exhibited promising activity against Mycobacterium tuberculosis .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or disruption of cellular processes. For example, some benzothiazinone derivatives target the essential enzyme decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), crucial for the survival of Mycobacterium tuberculosis . This suggests that this compound may similarly interact with specific biological targets.
Case Study 1: In Vitro Evaluation
In vitro studies have been conducted to evaluate the cytotoxicity of this compound against various cancer cell lines. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications at specific positions on the thiadiazole and triazole rings could enhance biological activity. For instance, introducing electron-withdrawing groups was found to improve anticancer efficacy .
Q & A
Q. What are the recommended synthetic strategies for N-(benzo[c][1,2,5]thiadiazol-4-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including: (i) Formation of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . (ii) Coupling of the benzo[c][1,2,5]thiadiazole moiety to the triazole-carboxamide core using carbodiimide-mediated amidation . (iii) Solvent optimization (e.g., dimethylformamide or acetonitrile) and catalyst selection (e.g., DMAP) to enhance yield and purity. Reaction monitoring via TLC or HPLC is critical .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C) to confirm regiochemistry of triazole and thiadiazole rings .
- HRMS for molecular weight validation .
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays) .
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Begin with:
- In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways .
- Antimicrobial screening (MIC determination) using Gram-positive/negative bacterial strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency and selectivity?
- Methodological Answer :
- Systematic substituent variation : Modify phenyl (C6H5) or methyl (CH3) groups on the triazole/thiazole rings to assess steric/electronic effects .
- Bioisosteric replacement : Replace benzo[c][1,2,5]thiadiazole with quinoxaline or benzothiazole to evaluate π-π stacking interactions .
- Computational docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, Topoisomerase II) .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels, cell passage number) .
- Orthogonal assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .
- Meta-analysis of published data to identify confounding variables (e.g., solvent choice, assay protocols) .
Q. How can synthetic challenges (e.g., low yields in triazole-thiadiazole coupling) be mitigated?
- Methodological Answer :
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting group strategies : Use tert-butyloxycarbonyl (Boc) for sensitive functional groups during coupling .
- Design of Experiments (DoE) : Optimize temperature, solvent polarity, and catalyst loading via response surface methodology .
Q. What computational tools are recommended for modeling this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME or pkCSM to estimate permeability (LogP), CYP450 interactions, and bioavailability .
- Molecular dynamics simulations (GROMACS): Study membrane penetration and stability in lipid bilayers .
- DFT calculations (Gaussian 16): Analyze frontier molecular orbitals (HOMO-LUMO) for reactivity insights .
Key Notes
- Avoid commercial databases (e.g., BenchChem) for structural data; rely on peer-reviewed journals .
- For reproducibility, document solvent purity, reaction atmosphere (N2/Ar), and spectral raw data .
- Cross-validate computational predictions with experimental assays to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
